Welcome to the BenchChem Online Store!
molecular formula C25H27N3 B6320056 2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-09-9

2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine

Cat. No. B6320056
M. Wt: 369.5 g/mol
InChI Key: CUXGFSOECWJBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06841693B1

Procedure details

100 ml of methanol, 1.63 g of 2,6-diacetylpyridine (molecular weight 163.18; 10 mmols), and 4.84 g of 2,4-dimethylaniline (molecular weight 121.18; 40 mmols) were put into a 300 ml flask, and thoroughly stirred to prepare a homogeneous mixture. 0.6 ml of formic acid was added to this, and further the mixture was stirred for 12 hours to make the compounds reacted completely. The reaction mixture was left at −78° C. for 1 hour, and the resulting pale yellow crystal was taken out through filtration, washed with methanol, and dried under reduced pressure. Its 1H-NMR spectrum was assigned as the intended product, 2,6-diacetylpyridine-bis(2,4-dimethylphenylimine) (molecular weight 369.52; 1.60 g, 4.33 mmols, yield 43%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](=O)[CH3:13])[N:7]=1)(=O)[CH3:4].[CH3:15][C:16]1[CH:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:17]=1[NH2:18]>C(O)=O>[CH3:15][C:16]1[CH:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:17]=1[N:18]=[C:3]([C:6]1[N:7]=[C:8]([C:12](=[N:18][C:17]2[CH:19]=[CH:20][C:21]([CH3:23])=[CH:22][C:16]=2[CH3:15])[CH3:13])[CH:9]=[CH:10][CH:11]=1)[CH3:4]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
1.63 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O
Name
Quantity
4.84 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Step Two
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a homogeneous mixture
STIRRING
Type
STIRRING
Details
was stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
reacted completely
FILTRATION
Type
FILTRATION
Details
the resulting pale yellow crystal was taken out through filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)N=C(C)C1=CC=CC(=N1)C(C)=NC1=C(C=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.33 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.